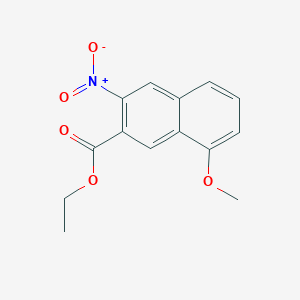![molecular formula C11H19N3O2S B8462041 tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B8462041.png)
tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate is a synthetic organic compound that features a thiazole ring, an amino group, and a carbamate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiazole derivative.
Formation of the Carbamate Ester: The final step involves the reaction of the amino-thiazole intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides or herbicides, due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the carbamate ester can form covalent bonds with nucleophilic residues in the active site of enzymes. This dual interaction enhances the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain nitrogen heterocycles and are used in similar applications, such as pharmaceuticals and agrochemicals
Imidazole Derivatives: Imidazoles share structural similarities with thiazoles and are widely used in medicinal chemistry.
Uniqueness
tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate is unique due to the presence of both a thiazole ring and a carbamate ester in its structure. This combination allows for versatile chemical reactivity and the potential for diverse biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H19N3O2S |
|---|---|
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate |
InChI |
InChI=1S/C11H19N3O2S/c1-11(2,3)16-10(15)14-6-4-5-12-9-13-7-8-17-9/h7-8H,4-6H2,1-3H3,(H,12,13)(H,14,15) |
Clave InChI |
YJGZRLXOBZPQKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCNC1=NC=CS1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8461968.png)







![Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate](/img/structure/B8462030.png)




